

Application Notes and Protocols for Ruthenium-Catalyzed Cyclocarbonylation in Lactone Synthesis

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Compound of Interest

Compound Name: *Isomintlactone, (-)-*

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This document provides detailed application notes and experimental protocols for the synthesis of lactones via ruthenium-catalyzed cyclocarbonylation reactions. The methodologies outlined herein are applicable to a range of substrates, including diols and allenyl alcohols, offering versatile strategies for the construction of five- and six-membered lactone rings.

Enantioselective Ruthenium-Catalyzed C-C Coupling and Oxidative Lactonization of 1,4-Butanediol with Alkynes

This protocol details a highly anti-diastereo- and enantioselective method for the synthesis of γ -lactones through a ruthenium-catalyzed reaction that merges C-C bond formation with oxidative lactonization. The reaction utilizes a chiral ruthenium catalyst assembled in situ from $\text{RuHCl}(\text{CO})(\text{PPh}_3)_3$ and a JOSIPHOS-type ligand to couple 1,4-butanediol with various arylpropynes.^{[1][2][3][4][5]}

Experimental Protocol

Materials:

- $\text{RuHCl}(\text{CO})(\text{PPh}_3)_3$

- (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine (JOSIPHOS SL-J009-1)
- Potassium iodide (KI)
- 1,4-Butanediol
- Arylpropyne derivatives
- Anhydrous toluene
- Silica gel for chromatography

Procedure:

- To an oven-dried screw-cap vial equipped with a magnetic stir bar, add $\text{RuHCl(CO)(PPh}_3)_3$ (10 mol%), (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine (10 mol%), and potassium iodide (20 mol%).
- The vial is placed under an inert atmosphere of argon.
- Add anhydrous toluene (to achieve a specified concentration, typically 0.1 M with respect to the limiting reagent).
- Add the arylpropyne (1.0 equivalent) and 1,4-butanediol (2.0 equivalents).
- Seal the vial tightly and place it in a preheated oil bath at the designated temperature (e.g., 110 °C).
- Stir the reaction mixture for the specified time (e.g., 24 hours).
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired lactone product.
- Determine the diastereoselectivity by ^1H NMR analysis of the purified product.

- Determine the enantioselectivity by chiral stationary phase HPLC analysis.

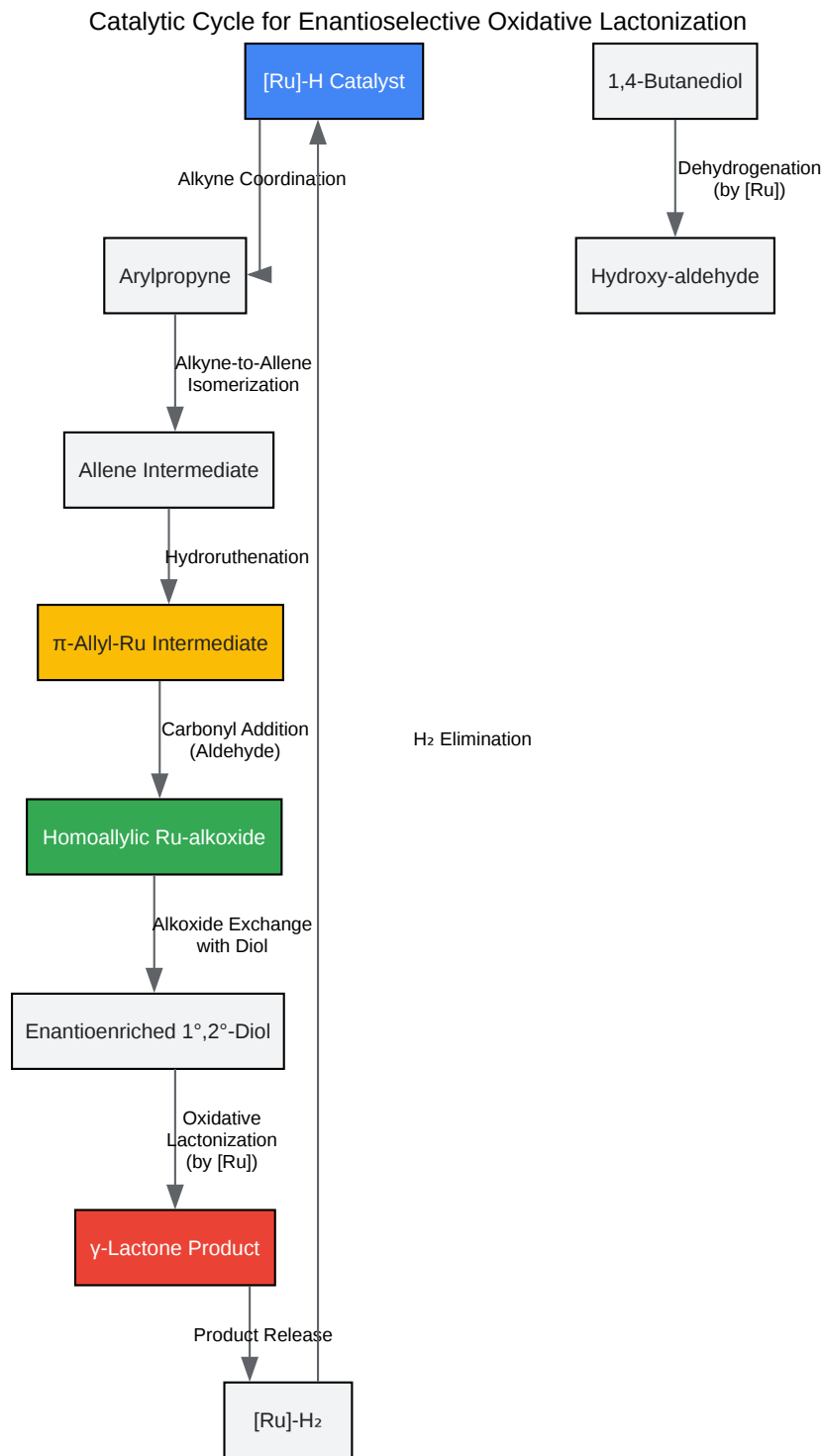
Data Presentation

Table 1: Ruthenium-Catalyzed (α -Aryl)allylation-Oxidative Lactonization of 1,4-Butanediol with Various Arylpropynes.[2]

Entry	Arylpropyne (Ar)	Yield (%)	dr (anti:syn)	ee (%)
1	Phenyl	75	>20:1	94
2	4-Methylphenyl	78	>20:1	95
3	4-Methoxyphenyl	80	>20:1	96
4	4-Fluorophenyl	72	>20:1	93
5	4-Chlorophenyl	70	>20:1	94
6	4-Bromophenyl	68	>20:1	95
7	3-Methylphenyl	76	>20:1	94
8	2-Methylphenyl	65	>20:1	92
9	1-Naphthyl	60	>20:1	91

Proposed Catalytic Cycle

The reaction is proposed to proceed through three distinct catalytic events: (a) alkyne-to-allene isomerization, (b) transfer hydrogenative carbonyl (α -aryl)allylation of the allene pronucleophile, and (c) oxidative lactonization of the resulting enantiomerically enriched 1°,2°-diol.[1][2]



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Caption: Proposed catalytic cycle for the enantioselective oxidative lactonization.

Ruthenium-Catalyzed Cyclocarbonylation of Allenyl Alcohols

This section describes a practical and efficient method for the synthesis of α,β -unsaturated five- and six-membered lactones through the cyclocarbonylation of allenyl alcohols.^{[6][7][8]} The reaction is catalyzed by a ruthenium complex, typically $\text{Ru}_3(\text{CO})_{12}$, and proceeds smoothly under an atmospheric pressure of carbon monoxide in 2,4,6-collidine as the solvent.^[6]

Experimental Protocol

Materials:

- Triruthenium dodecacarbonyl ($\text{Ru}_3(\text{CO})_{12}$)
- Allenyl alcohol substrates
- 2,4,6-Collidine (anhydrous)
- Carbon monoxide (CO) gas (balloon pressure)
- Silica gel for chromatography

Procedure:

- To a two-necked flask equipped with a magnetic stir bar, a reflux condenser, and a balloon filled with carbon monoxide, add the allenyl alcohol (1.0 equivalent) and anhydrous 2,4,6-collidine (to achieve a desired concentration, e.g., 0.1 M).
- Add triruthenium dodecacarbonyl ($\text{Ru}_3(\text{CO})_{12}$) (e.g., 5 mol%).
- Flush the flask with carbon monoxide.
- Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 12-24 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes) to yield the α,β -unsaturated lactone.

Data Presentation

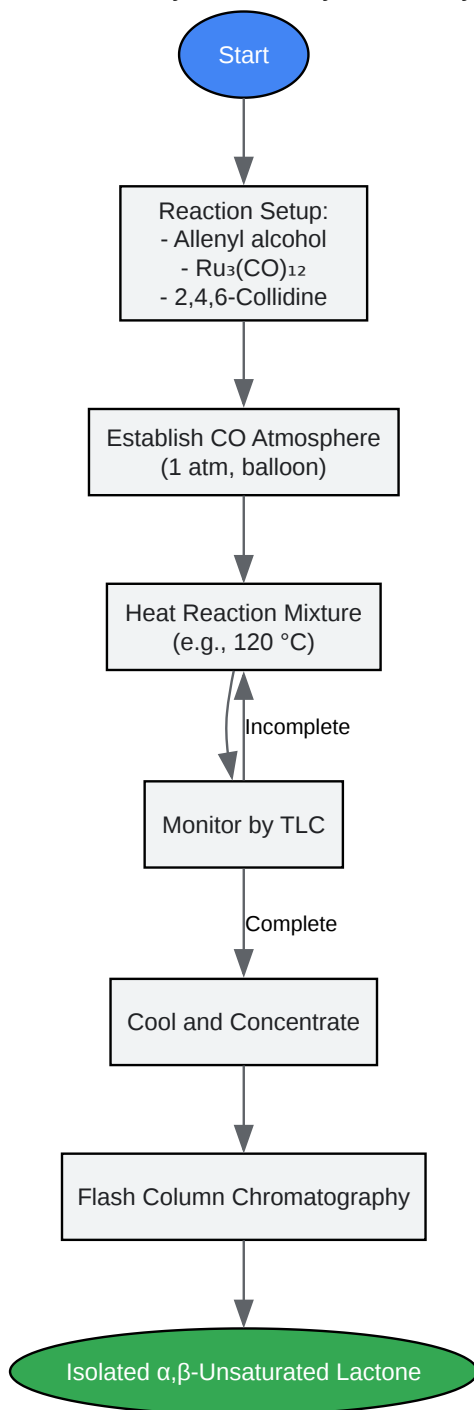
Table 2: Ruthenium-Catalyzed Cyclocarbonylation of Various Allenyl Alcohols.[6][8]

Entry	Allenyl Alcohol Substrate	Product (Lactone Ring Size)	Yield (%)
1	4-Hydroxybuta-1,2-diene	γ -Butyrolactone derivative (5-membered)	85
2	5-Hydroxypenta-1,2-diene	δ -Valerolactone derivative (6-membered)	78
3	1-Phenyl-4-hydroxybuta-1,2-diene	5-Benzylidene-dihydrofuran-2(3H)-one (5-membered)	92
4	1-(tert-Butyl)-4-hydroxybuta-1,2-diene	5-(2,2-Dimethylpropylidene)-dihydrofuran-2(3H)-one (5-membered)	88
5	5-Hydroxy-3-methylpenta-1,2-diene	4-Methyl-5,6-dihdropyran-2-one (6-membered)	75
6	(S)-5-Hydroxypenta-1,2-diene	(S)-5,6-Dihdropyran-2-one (6-membered)	80

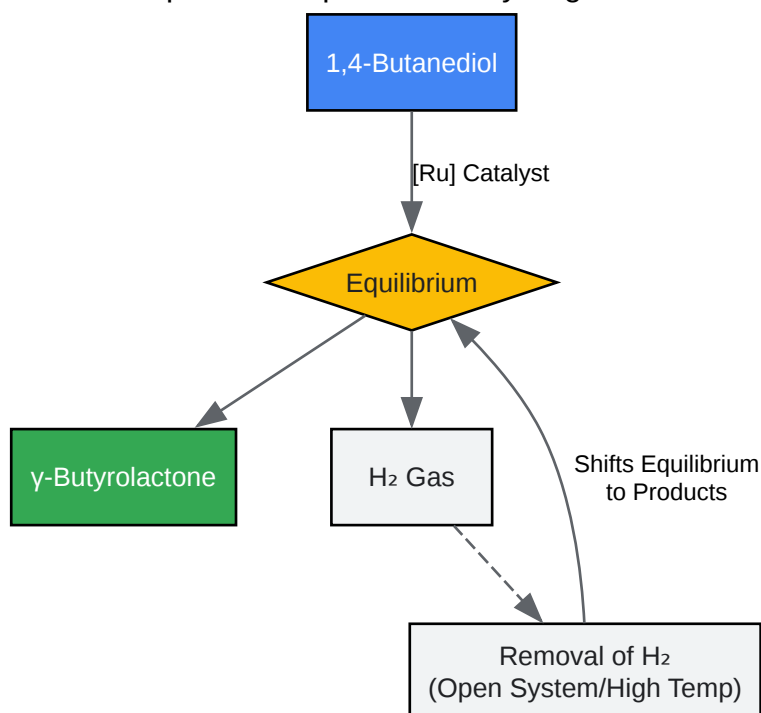
Experimental Workflow

The general workflow for the ruthenium-catalyzed cyclocarbonylation of allenyl alcohols is depicted below.

Workflow for Allenyl Alcohol Cyclocarbonylation



Principle of Acceptorless Dehydrogenation



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